An In-Depth Technical Guide to 5-(4-Bromophenoxy)pentanoic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 5-(4-Bromophenoxy)pentanoic Acid: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 5-(4-bromophenoxy)pentanoic acid, a bifunctional organic molecule with significant potential as a versatile intermediate in synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a robust synthesis protocol, and discusses its relevance in the broader context of pharmaceutical research.
Chemical Identity and Structural Elucidation
5-(4-Bromophenoxy)pentanoic acid is a halogenated aromatic ether carboxylic acid. Its structure incorporates a p-substituted bromophenoxy group linked via an ether bond to a five-carbon aliphatic acid chain. This unique combination of a reactive carboxylic acid, a flexible alkyl spacer, and a functionalized aromatic ring makes it a valuable building block for more complex molecular architectures.
Molecular Structure
The structural formula of 5-(4-bromophenoxy)pentanoic acid is presented below:
Figure 1: 2D Structure of 5-(4-Bromophenoxy)pentanoic acid.
Key Identifiers and Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be reliably identified from chemical supplier databases and predicted based on its structural analogues.
| Property | Value | Source |
| IUPAC Name | 5-(4-bromophenoxy)pentanoic acid | - |
| CAS Number | 87411-38-9 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |
| Molecular Weight | 273.12 g/mol | [1] |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Data not available. For comparison, 5-(4-bromophenyl)pentanoic acid melts at 91-93 °C.[2] | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); low solubility in water. | Predicted |
| pKa | ~4.8 (Predicted, similar to pentanoic acid) | - |
Spectroscopic Characterization (Predicted)
Structural confirmation of 5-(4-bromophenoxy)pentanoic acid would rely on standard spectroscopic techniques. The following are predicted spectral data based on its known structure and data from analogous compounds.[3][4][5]
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¹H-NMR Spectroscopy:
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Aromatic Protons: Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the ether linkage (~6.8-7.0 ppm) and the protons ortho to the bromine atom (~7.3-7.5 ppm).
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Aliphatic Protons:
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-O-CH₂ - (C5): A triplet at ~3.9-4.1 ppm.
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-CH₂ -COOH (C2): A triplet at ~2.3-2.5 ppm.
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Internal methylenes (-CH₂ -CH₂ -CH₂ -, C3 & C4): Multiplets in the range of ~1.6-1.9 ppm.
-
-
Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.
-
-
¹³C-NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): ~175-180 ppm.
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Aromatic Carbons: Four signals are expected. The carbon bearing the ether linkage (~158 ppm), the carbon bearing the bromine (~115 ppm), and the two sets of CH carbons (~132 ppm and ~117 ppm).
-
Aliphatic Carbons:
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-O-C H₂- (C5): ~67-69 ppm.
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-C H₂-COOH (C2): ~33-35 ppm.
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-C H₂-CH₂-COOH (C3): ~24-26 ppm.
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-O-CH₂-C H₂- (C4): ~28-30 ppm.
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-
-
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C-O-C Stretch (Ether): Peaks in the 1200-1250 cm⁻¹ region (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
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C-Br Stretch: A peak in the 600-500 cm⁻¹ region.
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Synthesis and Purification Protocol
The most logical and efficient synthesis of 5-(4-bromophenoxy)pentanoic acid is achieved via a two-step process: a Williamson ether synthesis to form the ether linkage, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This method is reliable, uses readily available starting materials, and is scalable.[6][7][8][9]
Overall Reaction Scheme
Step 1: Williamson Ether Synthesis 4-Bromophenol + Ethyl 5-bromopentanoate → Ethyl 5-(4-bromophenoxy)pentanoate
Step 2: Saponification Ethyl 5-(4-bromophenoxy)pentanoate → 5-(4-Bromophenoxy)pentanoic acid
Detailed Experimental Protocol
Materials:
-
4-Bromophenol
-
Ethyl 5-bromopentanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Hydroxide (NaOH)
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Methanol or Ethanol
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Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
Part A: Synthesis of Ethyl 5-(4-bromophenoxy)pentanoate
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 5 mL per gram of phenol).
-
Causality: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants but not the inorganic base. Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile in situ. An excess of the base ensures complete deprotonation.
-
-
Addition of Electrophile: Begin stirring the suspension and add ethyl 5-bromopentanoate (1.1 eq.) to the flask.
-
Causality: A slight excess of the alkyl halide ensures the complete consumption of the more valuable phenol. This is an Sₙ2 reaction where the phenoxide attacks the primary carbon bearing the bromine, displacing it.[9]
-
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot disappears.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and residual salts and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 5-(4-bromophenoxy)pentanoate, typically as an oil. This intermediate is often pure enough for the next step without further purification.
-
Part B: Saponification to 5-(4-Bromophenoxy)pentanoic Acid
-
Hydrolysis Setup: Dissolve the crude ester from Part A in a mixture of methanol (or ethanol) and 10% aqueous NaOH solution (using a 3-4 fold molar excess of NaOH).
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours or gently heat to 50°C for 1 hour to ensure complete hydrolysis. Monitor by TLC until the ester starting material is fully consumed.
-
Workup and Purification:
-
Remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate or diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, careful addition of concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure 5-(4-bromophenoxy)pentanoic acid. Dry the final product under vacuum.
-
Synthesis Workflow Diagram
Sources
- 1. 87411-38-9|5-(4-Bromophenoxy)pentanoic Acid|5-(4-Bromophenoxy)pentanoic Acid|-范德生物科技公司 [bio-fount.com]
- 2. 5-(4-bromophenyl)pentanoic acid | 22647-95-6 [sigmaaldrich.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
